6-(4-Ethylpiperazin-1-yl)pyridin-2-amine
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Overview
Description
6-(4-Ethylpiperazin-1-yl)pyridin-2-amine is an organic compound with the molecular formula C12H20N4 and a molecular weight of 220.31 g/mol . It is a derivative of pyridine and piperazine, featuring a pyridine ring substituted with an ethylpiperazine group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)pyridin-2-amine typically involves the following steps :
Starting Material: The synthesis begins with 2-nitro-5-bromopyridine.
Grignard Reaction: The 2-nitro-5-bromopyridine undergoes a Grignard reaction to form an intermediate.
Reduction and Amination: The intermediate is then subjected to reduction and amination reactions to introduce the ethylpiperazine group.
Final Product: The final product, this compound, is obtained after purification.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced derivatives of the compound .
Scientific Research Applications
6-(4-Ethylpiperazin-1-yl)pyridin-2-amine has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways . The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-[(4-Ethylpiperazin-1-yl)methyl]pyridin-2-amine: A closely related compound with similar structural features.
2-Amino-5-[(4-ethyl-1-piperazinyl)methyl]pyridine: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
6-(4-Ethylpiperazin-1-yl)pyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .
Properties
Molecular Formula |
C11H18N4 |
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Molecular Weight |
206.29 g/mol |
IUPAC Name |
6-(4-ethylpiperazin-1-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3,(H2,12,13) |
InChI Key |
HPCPCYPRNZYUMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC(=N2)N |
Origin of Product |
United States |
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